molecular formula C21H18FN5O3 B2521090 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide CAS No. 1021066-20-5

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide

Número de catálogo: B2521090
Número CAS: 1021066-20-5
Peso molecular: 407.405
Clave InChI: UDWABTUMAHMEEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a 3-fluorophenyl group. An ethoxyethyl linker connects the core to a 2-phenoxyacetamide moiety. Though specific pharmacological data are unavailable in the provided evidence, its structural features align with analogs studied for diverse biological activities, including kinase inhibition or pesticidal applications .

Propiedades

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c22-16-6-4-5-15(13-16)21-25-24-18-9-10-20(26-27(18)21)29-12-11-23-19(28)14-30-17-7-2-1-3-8-17/h1-10,13H,11-12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWABTUMAHMEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a triazolo-pyridazine core, a phenoxyacetamide moiety, and a fluorophenyl substituent. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazolo-pyridazine structure followed by the introduction of the phenoxy and ethyl groups through nucleophilic substitution reactions.

Biological Activity

The biological activity of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide has been investigated in various studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of similar triazolo-pyridazine compounds can effectively inhibit cell growth in various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Properties

The compound also displays notable antibacterial and antifungal activities. Its mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of key metabolic pathways. This makes it a candidate for developing new antimicrobial agents .

The mechanism of action involves binding to specific enzymes and receptors. The compound has been shown to interact with kinase enzymes, blocking signaling pathways that promote cell survival and proliferation . This dual action—targeting both cancerous cells and microbial pathogens—highlights its potential utility in therapeutic applications.

Case Studies

  • In Vitro Studies : A study examining the effects of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide on human breast cancer cell lines (MCF-7) found that the compound significantly reduced cell viability at concentrations as low as 10 μM .
  • Synergistic Effects : In combination therapy studies with existing chemotherapeutics, this compound showed enhanced efficacy against resistant cancer strains when used alongside traditional drugs like doxorubicin .

Comparative Analysis

To better understand the unique properties of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide compared to other compounds in its class, a comparison table is provided below:

Compound NameStructure TypeAnticancer Activity (IC50)Antimicrobial Activity
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamideTriazolo-pyridazine6.2 - 43.4 μMSignificant
7-Arylazo-7H-pyrazolo[5,1-c][1,2,4]triazolesPyrazole derivative25 - 50 μMModerate
Benzamide derivativesBenzamide class>50 μMLow

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research indicates that compounds containing a triazole moiety demonstrate substantial antibacterial properties. This specific compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum inhibitory concentrations (MICs) for this compound range from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli.
Compound MIC (µg/mL) Bacterial Strains
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide0.125 - 8S. aureus, E. coli

Antifungal Activity

The compound also exhibits antifungal activity, with similar triazole derivatives tested against various fungal strains yielding notable results.

Key Findings:

  • MIC values as low as 0.5 μg/mL have been reported against Candida albicans.
Compound MIC (µg/mL) Fungal Strains
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide0.5C. albicans

Anticancer Activity

This compound has shown potential as an anticancer agent by inhibiting specific kinases involved in cancer cell proliferation. It targets pathways critical in tumor growth and metastasis.

Key Findings:

  • The compound inhibits kinases such as VEGFR2 and C-Met.

Mechanisms of Action:

  • Kinase Inhibition : Essential for cellular signaling pathways promoting growth and survival.
  • Enzyme Interaction : Binds to active sites of enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

Structure-Activity Relationship (SAR)

The efficacy of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide can be attributed to specific structural features:

Key Structural Features:

  • Triazole Ring : Enhances antibacterial and antifungal activities.
  • Substituents : The fluorophenyl and methoxyphenyl groups contribute to lipophilicity and overall biological activity.

Study on Antimicrobial Efficacy

A series of triazole derivatives were synthesized and evaluated for antimicrobial properties against a panel of pathogens. Modifications in the phenyl rings significantly influenced potency.

Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that certain derivatives could reduce cell viability by more than 50% at low concentrations.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and three structurally related analogs (see , and 4):

Compound Core Structure Substituents Functional Groups Molecular Weight (g/mol) Key Differences
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-(3-fluorophenyl); ethoxyethyl-phenoxyacetamide Ether (C-O-C), amide Not provided Reference structure
N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide [1,2,4]triazolo[4,3-b]pyridazine 6-methoxy; methyl-pyridazinylacetamide Methoxy, amide Not provided Methoxy at position 6; pyridazinylacetamide chain replaces phenoxy group
2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl)-N-(3-(trifluoromethyl)phenyl)acetamide [1,2,4]triazolo[4,3-b]pyridazine 3-(3-fluorophenyl); sulfanyl-3-(trifluoromethyl)phenylacetamide Sulfanyl (C-S-C), amide Not provided Sulfur replaces oxygen in linker; trifluoromethylphenyl enhances lipophilicity
N-(2-((3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide [1,2,4]triazolo[4,3-b]pyridazine 3-(2-chlorophenyl); ethoxyethyl-4-fluorophenylacetamide Ether (C-O-C), amide 425.8 Chlorine replaces fluorine at phenyl; 4-fluorophenyl vs. phenoxy in acetamide

Key Research Findings

Impact of Substituent Position: The 3-fluorophenyl group in the target compound (vs. 2-chlorophenyl in ) may alter steric and electronic interactions. Chlorine’s larger atomic radius and stronger electron-withdrawing effect could enhance binding affinity to hydrophobic pockets .

Linker Modifications :

  • Replacing the ether oxygen with a sulfanyl group (as in ) increases lipophilicity and may affect metabolic stability. Sulfur’s larger size and polarizability could alter binding kinetics .

Acetamide Chain Variations: The phenoxyacetamide in the target compound (vs.

Implications for Further Research

While structural data from the evidence highlight critical variations, pharmacological or pesticidal activity cannot be inferred without experimental validation. Future studies should focus on:

  • Comparative binding assays to evaluate affinity for kinase or pesticidal targets.
  • ADMET profiling to assess how sulfur/oxygen linkers or halogen substituents influence bioavailability and toxicity.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. Key steps include:
  • Step 1 : Formation of the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with dichloropyridazines under reflux in ethanol .
  • Step 2 : Ether linkage formation between the triazolo-pyridazine and phenoxyethyl group using a nucleophilic substitution reaction (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 3 : Acetamide coupling via EDCI/HOBt-mediated condensation in dichloromethane .
    Optimization Tips :
  • Monitor reaction progress via TLC/HPLC to adjust time and temperature.
  • Use anhydrous solvents to minimize hydrolysis of intermediates .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Employ a combination of:
  • 1H/13C NMR : Verify aromatic proton environments (e.g., fluorophenyl protons at δ 7.1–7.4 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z ~463.15).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., p38 MAPK inhibition, IC₅₀ determination) .
  • Cellular Uptake : Perform confocal microscopy with fluorescently tagged analogs in cancer cell lines (e.g., HeLa) .
  • Cytotoxicity : MTT assays in dose-response format (1–100 µM) over 48–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :
  • Core Modifications : Replace the fluorophenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to assess electronic effects on binding .
  • Linker Optimization : Test ethylene glycol vs. alkyl spacers to evaluate flexibility and solvent exposure .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with active sites (e.g., hydrophobic pockets in kinase domains) .
    Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends.

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP (HPLC-derived) to assess metabolic liability and bioavailability .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives that may reduce activity in vivo .
  • Formulation Adjustments : Test solubility enhancers (e.g., PEG 400) or nanoparticle encapsulation to improve bioavailability .

Q. How can computational models predict off-target interactions?

  • Methodological Answer :
  • Target Fishing : Use SwissTargetPrediction or SEA databases to identify potential off-targets (e.g., GPCRs, ion channels) .
  • Molecular Dynamics Simulations : Run 100-ns simulations in GROMACS to assess binding stability to unintended targets (e.g., hERG channels for cardiac safety) .
  • Validation : Confirm predictions with orthogonal assays (e.g., patch-clamp for hERG inhibition) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.